molecular formula C8H8ClNOS B14685327 4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide CAS No. 35594-39-9

4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide

Katalognummer: B14685327
CAS-Nummer: 35594-39-9
Molekulargewicht: 201.67 g/mol
InChI-Schlüssel: CDBFVFJDSLUMPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro group, a hydroxymethyl group, and a carbothioamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbothioamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: 4-Chloro-N-(formyl)benzene-1-carbothioamide or 4-Chloro-N-(carboxyl)benzene-1-carbothioamide.

    Reduction: 4-Chloro-N-(hydroxymethyl)benzene-1-amine.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorobenzaldehyde
  • 4-Chlorobenzylamine
  • 4-Chlorobenzylthiourea

Uniqueness

4-Chloro-N-(hydroxymethyl)benzene-1-carbothioamide is unique due to the presence of both a hydroxymethyl group and a carbothioamide group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxymethyl group enhances its solubility and reactivity, while the carbothioamide group contributes to its potential therapeutic properties.

Eigenschaften

CAS-Nummer

35594-39-9

Molekularformel

C8H8ClNOS

Molekulargewicht

201.67 g/mol

IUPAC-Name

4-chloro-N-(hydroxymethyl)benzenecarbothioamide

InChI

InChI=1S/C8H8ClNOS/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4,11H,5H2,(H,10,12)

InChI-Schlüssel

CDBFVFJDSLUMPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=S)NCO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.